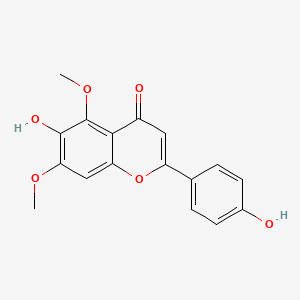
4',6-Dihydroxy-5,7-dimethoxyflavone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4',6-dihydroxy-5,7-dimethoxyflavone is a dimethoxyflavone that is the 5,7-dimethyl ether derivative of scutellarein. It is a dihydroxyflavone and a dimethoxyflavone. It derives from a scutellarein.
科学研究应用
Antioxidant Properties
4',6-Dihydroxy-5,7-dimethoxyflavone exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Studies have demonstrated its ability to scavenge free radicals effectively, thereby protecting cells from oxidative damage. This property is particularly relevant in the context of aging and chronic diseases where oxidative stress plays a pivotal role.
Anti-inflammatory Effects
Research indicates that this flavonoid can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Its anti-inflammatory activity has been linked to potential therapeutic applications in conditions like arthritis and other inflammatory disorders.
Anticancer Activity
The compound has shown promise in cancer research due to its ability to induce apoptosis in various cancer cell lines. For instance, studies have reported that this compound can inhibit cell proliferation and induce cell cycle arrest in human cancer cells. The underlying mechanisms involve the modulation of signaling pathways related to cell survival and apoptosis.
Neuroprotective Effects
Preliminary studies suggest that this flavonoid may offer neuroprotective benefits by reducing neuronal cell death associated with neurodegenerative diseases. The antioxidant properties contribute to its ability to protect neurons from oxidative stress-induced damage.
Drug Development
Due to its diverse biological activities, this compound is being explored as a lead compound for drug development. Its potential use in formulating new therapeutic agents for cancer and inflammatory diseases is under investigation.
Natural Product Chemistry
As a naturally occurring flavonoid, it holds importance in natural product chemistry, where researchers aim to isolate and characterize compounds with beneficial health effects from plant sources.
Case Studies
常见问题
Basic Research Questions
Q. How can researchers confirm the identity and purity of 4',6-Dihydroxy-5,7-dimethoxyflavone?
- Methodological Answer : Combine spectroscopic techniques for structural validation:
- Nuclear Magnetic Resonance (NMR) : Analyze proton (¹H) and carbon (¹³C) spectra to confirm substitution patterns and methoxy/hydroxy group positions. For example, intramolecular hydrogen bonds (O–H⋯O) observed in X-ray studies stabilize the planar benzopyran ring, which impacts NMR splitting patterns .
- High-Performance Liquid Chromatography (HPLC) : Use ≥99.9% purity standards (e.g., phyproof® Reference Substance) with UV detection at λ~280 nm for flavonoids. Retention times and peak symmetry validate purity .
- Mass Spectrometry (MS) : Confirm molecular weight (C₁₇H₁₄O₆; MW 314.29 g/mol) via high-resolution MS (HRMS) to distinguish from structurally similar flavones .
Q. What are optimal storage conditions for this compound?
- Methodological Answer :
- Powder Form : Store at -20°C in a desiccator to prevent hygroscopic degradation. Stability studies show <5% decomposition over 3 years under these conditions .
- Solubilized Form : Dissolve in DMSO or chloroform and aliquot at -80°C for ≤6 months. Avoid repeated freeze-thaw cycles, which induce oxidation of phenolic groups .
Advanced Research Questions
Q. How can extraction yields of this compound from plant matrices be optimized?
- Methodological Answer : Apply Response Surface Methodology (RSM) with a central composite design:
- Variables : Optimize temperature (40–50°C), extraction time (20–30 min), and solvent ratio (e.g., ethanol-water 70:30 v/v). Ultrasonic-assisted extraction at 480 W enhances flavonoid solubility via cavitation .
- Validation : Compare experimental yields (e.g., 6.58 mg/g from Teucrium pilosum) against predicted models (R² >0.95) to refine parameters .
Q. How to resolve contradictions in reported bioactivity data (e.g., antioxidative vs. pro-inflammatory effects)?
- Methodological Answer :
- Conformational Analysis : Use X-ray crystallography to identify hydrogen-bonding networks (e.g., O–H⋯O interactions) and π-π stacking (centroid separations 3.6–3.9 Å), which modulate receptor binding .
- Dose-Response Profiling : Test across a wide concentration range (0.1–100 µM) in cell-based assays. For example, low doses (≤10 µM) may exhibit antioxidative effects via Nrf2 activation, while higher doses (>50 µM) induce cytotoxicity .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of methoxy/hydroxy substitutions?
- Methodological Answer :
- Synthetic Analogues : Synthesize derivatives (e.g., 5,7-dimethoxy or 3',4'-dihydroxy variants) and compare bioactivities. Use regioselective methylation (e.g., diazomethane) to modify hydroxyl groups .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or Keap1. Correlate binding energies (ΔG) with in vitro IC₅₀ values .
属性
CAS 编号 |
33028-99-8 |
|---|---|
分子式 |
C17H14O6 |
分子量 |
314.29 g/mol |
IUPAC 名称 |
6-hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-14-8-13-15(17(22-2)16(14)20)11(19)7-12(23-13)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3 |
InChI 键 |
NFSSFGJGSUAWLF-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)OC)O |
规范 SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)OC)O |
Key on ui other cas no. |
33028-99-8 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















